2-{6,7-dimethyl-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl}-N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide
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Overview
Description
2-{6,7-dimethyl-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl}-N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide is a complex organic compound that belongs to the class of thiazolopyrimidines This compound is characterized by its unique structure, which includes a thiazolo[3,2-a]pyrimidine core and a phenylacetamide moiety
Preparation Methods
The synthesis of 2-{6,7-dimethyl-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl}-N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide involves multiple steps. One common synthetic route includes the following steps:
Formation of the Thiazolo[3,2-a]pyrimidine Core: This step involves the cyclization of appropriate precursors under specific reaction conditions. For example, the reaction of 2-aminothiazole with a suitable aldehyde or ketone in the presence of a catalyst can lead to the formation of the thiazolo[3,2-a]pyrimidine core.
Introduction of the Phenylacetamide Moiety: The phenylacetamide group can be introduced through an acylation reaction. This typically involves the reaction of the thiazolo[3,2-a]pyrimidine intermediate with an acyl chloride or anhydride in the presence of a base.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
2-{6,7-dimethyl-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl}-N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups on the thiazolo[3,2-a]pyrimidine core or the phenylacetamide moiety are replaced with other groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.
Scientific Research Applications
2-{6,7-dimethyl-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl}-N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Medicine: The compound is being investigated for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: It can be used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 2-{6,7-dimethyl-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl}-N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and modulating various biochemical pathways. For example, it may inhibit the activity of certain kinases or proteases, leading to downstream effects on cell signaling and metabolism.
Comparison with Similar Compounds
Similar compounds to 2-{6,7-dimethyl-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl}-N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide include other thiazolopyrimidines and phenylacetamides. Some examples are:
Thiazolopyrimidine Derivatives: These compounds share the thiazolopyrimidine core but differ in the substituents attached to the core.
Phenylacetamide Derivatives: These compounds have the phenylacetamide moiety but may have different substituents on the phenyl ring or the acetamide group.
The uniqueness of this compound lies in its specific combination of the thiazolopyrimidine core and the phenylacetamide moiety, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-(6,7-dimethyl-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)-N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O2S2/c1-11-12(2)21-20-24(19(11)26)14(9-28-20)8-18(25)23-16-7-5-4-6-15(16)17-10-27-13(3)22-17/h4-7,10,14H,8-9H2,1-3H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFNDOGXYQGKXSC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C2N(C1=O)C(CS2)CC(=O)NC3=CC=CC=C3C4=CSC(=N4)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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